molecular formula C21H24N4O3 B15136933 Antiangiogenic agent 4

Antiangiogenic agent 4

Cat. No.: B15136933
M. Wt: 380.4 g/mol
InChI Key: KGNGBDVZYIBQEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Antiangiogenic Agent 4 refers to a novel pyridazinone derivative, specifically compounds 4g and 4i, synthesized and evaluated in a 2015 study . These compounds were designed to inhibit proangiogenic cytokines critical for tumor progression. Among tested derivatives, 4g demonstrated potent activity against TNFα, VEGF, FGFb, and TGFβ, while 4i targeted TNFα, VEGF, FGFb, and leptin . Both compounds exhibited inhibitory activity comparable to methotrexate, a standard chemotherapeutic agent, making them promising candidates for antiangiogenic therapy. Their mechanism involves direct suppression of cytokine signaling, disrupting tumor vascularization and growth .

Properties

Molecular Formula

C21H24N4O3

Molecular Weight

380.4 g/mol

IUPAC Name

ethyl 5-amino-1-(2-hydroxy-2-phenylethyl)-3-(4-methylanilino)pyrazole-4-carboxylate

InChI

InChI=1S/C21H24N4O3/c1-3-28-21(27)18-19(22)25(13-17(26)15-7-5-4-6-8-15)24-20(18)23-16-11-9-14(2)10-12-16/h4-12,17,26H,3,13,22H2,1-2H3,(H,23,24)

InChI Key

KGNGBDVZYIBQEC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(N=C1NC2=CC=C(C=C2)C)CC(C3=CC=CC=C3)O)N

Origin of Product

United States

Chemical Reactions Analysis

(E)-3-(3-Methoxyphenyl) Prop-2-enoic Acid (3MPCA)

The synthesis of 3MPCA involves a Knoevenagel reaction under microwave irradiation, achieving an 89% yield. Key steps include:

  • Reactants : 3-methoxybenzaldehyde, malonic acid, and morpholine (catalyst).

  • Reaction Conditions : Microwave irradiation at 400 W for 5 cycles of 30 seconds each.

  • Post-reaction Workup : Acidification with 2N HCl to precipitate the product.

Step Reagents Conditions Yield
Mixing reactants3-methoxybenzaldehyde, malonic acid, morpholineHomogenized under microwave irradiation
Microwave irradiation400 W, 5 × 30-second cycles89%
Acid workup2N HCl

The product is characterized by TLC (Rf values: 0.40 in ethyl acetate/chloroform, 0.72 in chloroform-acetone-acetic acid), IR (peaks at 3544 cm⁻¹ for -OH, 1680 cm⁻¹ for -C=O), and ¹H NMR /¹³C NMR spectroscopy .

Tetrahydropyridothienopyrimidine Derivatives

These compounds are synthesized via a multi-step pathway :

  • Nucleophilic Reaction : Piperidin-4-one reacts with 4-(chloromethyl)pyridine or benzyl chloride using K₂CO₃ in DMF at 80°C.

  • Gewald Reaction : The intermediate undergoes reaction with ethyl cyanoacetate and sulfur in morpholine-refluxed ethanol.

  • Cyclization : Formamidine acetate in DMF at 100°C forms the pyrido[4',3':4,5]thieno[2,3-d]pyrimidine skeleton.

  • Chlorination : Phosphoryl chloride with DBU at 50°C introduces a chlorine atom .

Step Reagents Conditions
Nucleophilic reactionPiperidin-4-one, chloromethylpyridineK₂CO₃, DMF, 80°C
Gewald reactionEthyl cyanoacetate, sulfur, morpholineReflux in ethanol
CyclizationFormamidine acetateDMF, 100°C
ChlorinationPhosphoryl chloride, DBU50°C

3MPCA’s Binding to FGFR-1

Molecular docking studies reveal hydrogen bonding and alkyl interactions with FGFR-1 residues (e.g., Leu A:484, Glu A:486). This inhibition disrupts the PI3K/Akt pathway, critical for angiogenesis .

Compound Binding Energy (kcal/mol) Key Interactions
3MPCA-6.09Hydrogen bonds (Leu A:484, Glu A:486), alkyl (Leu A:484)

Cortistatin-inspired Steroid Derivatives

Simpler steroid-based compounds (e.g., 3MPCA analogs) inhibit VEGF-induced endothelial cell migration by targeting VEGFR signaling. One compound showed activity at 500 pmol in a mouse retinal angiogenesis model .

Spectroscopic Data

  • IR : 3544 cm⁻¹ (-OH), 1680 cm⁻¹ (-C=O), 1632 cm⁻¹ (-C=C), 1547 cm⁻¹ (-C=S) .

  • ¹H NMR : Signals confirm aromatic and carbonyl groups.

  • CNMR : Supports structural integrity .

Toxicity and Stability

While specific toxicity data for 3MPCA are not detailed, antiangiogenic agents generally require careful dosing. For example, bevacizumab (a monoclonal antibody) and sunitinib (a TKI) are FDA-approved but carry risks of hypertension and thrombosis .

In Vitro and In Vivo Efficacy

  • 4VP : Reduces tumor size and angiogenesis in 4T1 breast cancer models at 0.2–2 mg/kg .

  • Steroid Derivatives : Inhibit endothelial cell migration more potently than cortistatin A .

Comparison with Similar Compounds

Key Insights :

  • Agent 4 uniquely targets multiple cytokines simultaneously, unlike selenium compounds or COX-2 inhibitors, which focus on upstream regulators (e.g., HIF-1α, COX-2) .
  • Structural diversity is evident: Agent 4 (pyridazinone) vs. steroidal (STX243) or natural-product-derived (BP, curcumin) agents .

Efficacy Profiles

Compound Monotherapy Efficacy (Preclinical) Combination Potential Reference
Agent 4 (4g/4i) Near-methotrexate activity; no complete tumor remission reported Untested in combinations
Selenium Compounds ~30% tumor growth inhibition; no complete remission Synergy with chemotherapy (e.g., nab-paclitaxel)
STX243 Significant tumor growth inhibition in breast cancer models Enhanced efficacy with antiangiogenic combinations
Bevacizumab Clinically validated PFS improvement in metastatic cancers FDA-approved with chemotherapy (e.g., FOLFOX)
Linomide Induces hypoxia-mediated apoptosis; 44–56% microvessel reduction Not studied in combinations

Key Insights :

  • Agent 4’s monotherapy efficacy parallels methotrexate but lacks data on combination regimens, unlike selenium compounds or bevacizumab, which show additive effects with chemotherapy .
  • Single-agent limitations: Most compounds (e.g., selenium agents, Agent 4) achieve partial tumor suppression, underscoring the need for combination strategies .

Key Insights :

  • Agent 4’s safety profile remains uncharacterized, whereas clinically used agents (e.g., bevacizumab, thalidomide) have significant toxicity .
  • Selenium compounds offer a favorable toxicity profile but require dose optimization .

Structural and Pharmacokinetic Comparison

Compound Core Structure Bioavailability Metabolism Reference
Agent 4 (4g/4i) Pyridazinone derivative Not reported Likely hepatic CYP450
STX243 Steroidal High (oral) Glucuronidation
Curcumin Analogs Polyphenolic Low (poor absorption) Rapid conjugation/elimination
Fumagillin Analogs Epoxyketone Moderate Hepatic hydrolysis

Key Insights :

  • Agent 4’s synthetic pyridazinone backbone contrasts with natural-product-derived structures (e.g., curcumin, fumagillin) .
  • Oral availability of STX243 and CU05-1189 highlights advantages over parenteral agents like bevacizumab .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.